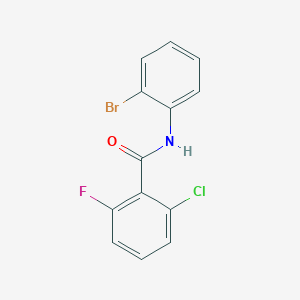

N-(2-bromophenyl)-2-chloro-6-fluorobenzamide

Description

Contextualization of Substituted Benzamide (B126) Scaffolds in Modern Organic Chemistry

The benzamide framework is a cornerstone in modern organic chemistry. Amide functional groups are prevalent in nature, notably in the peptide bonds that form proteins, and are present in a significant percentage of commercial pharmaceuticals. nanobioletters.com The rigid, planar nature of the amide bond, combined with the aromaticity of the benzene (B151609) ring, provides a stable and predictable scaffold.

Substituted benzamides, which feature additional chemical groups on the aromatic rings, are a class of compounds with diverse applications. Researchers have extensively explored these scaffolds to develop molecules with a wide array of biological activities, including antitumor, antimicrobial, and analgesic properties. nanobioletters.com The ability to systematically modify the substituents on the benzamide core allows for the fine-tuning of a molecule's steric and electronic properties, making it a versatile template in fields ranging from medicinal chemistry to materials science.

Significance of Halogenated Phenyl Moieties in Molecular Design and Reactivity

The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) onto phenyl rings is a fundamental tactic in molecular design. Halogenation can profoundly alter a molecule's physicochemical properties. For instance, it can increase lipophilicity, which affects how a molecule moves through biological membranes, and can block sites of metabolic degradation, thereby increasing a compound's stability and effective duration in a biological system. nih.gov

Furthermore, halogen atoms can participate in "halogen bonding," a highly directional, non-covalent interaction with electron-donating atoms. This interaction is increasingly being exploited in rational drug design and crystal engineering to control how molecules bind to biological targets or assemble into well-defined solid-state structures. The presence of three different halogens in N-(2-bromophenyl)-2-chloro-6-fluorobenzamide offers a unique opportunity to study the interplay of these various effects within a single molecular entity.

Rationale for Comprehensive Academic Investigation of this compound

The specific structure of this compound warrants detailed investigation for several key reasons, primarily centered on its utility in advancing fundamental chemical knowledge.

The synthesis of this compound itself provides a platform for exploring chemical synthesis strategies. The most direct and logical route involves the amide coupling reaction between 2-bromoaniline (B46623) and 2-chloro-6-fluorobenzoyl chloride. mdpi.com The latter is a reactive precursor that can be prepared from commercially available starting materials such as 2-chloro-6-fluorotoluene (B1346809) or 2-chloro-6-fluorobenzaldehyde. google.comwikipedia.org The successful synthesis and purification of the target molecule require careful control of reaction conditions to manage the reactivity of the multiple halogenated sites. This process can serve as a valuable case study in multi-step synthesis involving halogenated intermediates.

Perhaps the most compelling reason for the academic investigation of this compound is its potential as a versatile synthetic precursor. The molecule possesses three different carbon-halogen bonds (C-F, C-Cl, and C-Br), each with a distinct reactivity profile. In modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, the relative reactivity of carbon-halogen bonds typically follows the order C-Br > C-Cl. The C-F bond is generally the least reactive and often remains inert under conditions that activate the other two.

This differential reactivity allows for selective, stepwise functionalization. A researcher could, for example, perform a Suzuki or Buchwald-Hartwig coupling reaction at the C-Br position on the aniline (B41778) ring while leaving the C-Cl and C-F bonds on the benzoyl ring untouched. In a subsequent step, a different chemical transformation could be targeted at the C-Cl position under more forcing conditions. This capacity for controlled, site-selective modification makes this compound a powerful building block for constructing more complex and functionally diverse molecules for various research applications.

Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Observations |

|---|---|

| ¹H NMR | Multiple complex signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the 8 protons on the two phenyl rings. A single, broad signal at a downfield chemical shift (>8.5 ppm) for the amide (N-H) proton. |

| ¹³C NMR | 13 distinct signals for each of the carbon atoms in the molecule. Carbons bonded to fluorine will exhibit characteristic splitting (C-F coupling). The carbonyl carbon signal would appear significantly downfield (approx. 160-170 ppm). |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would exhibit a complex and characteristic isotopic pattern due to the natural abundance of bromine isotopes (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine isotopes (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for: N-H stretching (approx. 3200-3400 cm⁻¹), C=O stretching (Amide I band, approx. 1650-1680 cm⁻¹), and N-H bending (Amide II band, approx. 1510-1550 cm⁻¹). |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromophenyl)-2-chloro-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClFNO/c14-8-4-1-2-7-11(8)17-13(18)12-9(15)5-3-6-10(12)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNIDMWYYMBHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC=C2Cl)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320337 | |

| Record name | N-(2-bromophenyl)-2-chloro-6-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831413 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

794539-95-0 | |

| Record name | N-(2-bromophenyl)-2-chloro-6-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Bromophenyl 2 Chloro 6 Fluorobenzamide and Its Derivatives

Established Synthetic Routes for Benzamide (B126) Formation

The creation of the benzamide linkage is a well-documented transformation in organic synthesis. Several reliable methods are available, each with its own set of advantages and limitations.

The direct condensation of a carboxylic acid and an amine is a common and straightforward approach to forming an amide bond. hepatochem.com This method is predicated on the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. A wide array of reagents and protocols have been developed to facilitate this transformation. hepatochem.com

Boron-mediated amidation reactions have gained considerable attention. For instance, boronic acids can effectively catalyze the direct formation of amides from carboxylic acids and amines. acs.org These reactions, however, often necessitate the removal of water, which can be achieved through the use of dehydrating agents like molecular sieves or by azeotropic reflux. acs.org The general procedure for such a coupling is outlined below:

| Step | Description |

| 1 | The carboxylic acid (e.g., 2-chloro-6-fluorobenzoic acid) is dissolved in a suitable solvent. |

| 2 | A coupling agent and the amine (e.g., 2-bromoaniline) are added. |

| 3 | The reaction mixture is stirred, often at an elevated temperature, until completion. |

| 4 | The product is isolated and purified through standard techniques like filtration and chromatography. |

A variety of coupling reagents can be employed, and their choice can significantly impact the reaction's efficiency. acs.org

A highly efficient method for amide synthesis involves the use of acyl halides, particularly acyl chlorides. hepatochem.comfishersci.co.uk This strategy proceeds in two main steps: first, the conversion of the carboxylic acid to its more reactive acyl chloride derivative, and second, the reaction of the acyl chloride with the amine.

The synthesis of N-(2-bromophenyl)-2-chloro-6-fluorobenzamide via this route would involve the reaction between 2-chloro-6-fluorobenzoyl chloride and 2-bromoaniline (B46623). The presence of a base, such as triethylamine (B128534) or pyridine, is typically required to neutralize the hydrochloric acid that is generated as a byproduct during the reaction. fishersci.co.ukevitachem.com This method is often preferred due to its high yields and the rapid reaction rates. fishersci.co.uk The reaction is commonly performed in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). fishersci.co.uk

The general Schotten-Baumann reaction conditions for this synthesis are as follows: a solution of the amine is prepared in a suitable solvent, and an equimolar amount of base is added, followed by the acyl chloride. The mixture is then stirred at room temperature for several hours. fishersci.co.uk

The field of peptide synthesis has produced a vast number of highly efficient coupling reagents that can also be applied to the synthesis of non-peptidic amides. acs.orgcreative-peptides.com These reagents are designed to activate the carboxyl group of a carboxylic acid, rendering it highly reactive towards an amino group. creative-peptides.com

Carbodiimide-based reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used. peptide.comamericanpeptidesociety.org They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond with high yields. fishersci.co.uk To minimize side reactions and reduce the risk of racemization in chiral molecules, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. peptide.comamericanpeptidesociety.org

Other classes of advanced coupling reagents include phosphonium (B103445) and aminium salts like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). bachem.com These reagents are known for achieving high coupling rates with minimal side reactions. bachem.com

Table of Common Coupling Reagents:

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Cost-effective and efficient; byproduct removal can be an issue. peptide.comamericanpeptidesociety.org |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, but can be toxic. bachem.com |

| Aminium/Uronium Salts | HATU, HBTU | Very effective with low racemization, often used in solid-phase synthesis. fishersci.co.uk |

Optimization of Reaction Conditions for this compound Synthesis

Achieving a high yield and purity of the final product necessitates the careful optimization of various reaction parameters. The choice of solvent, temperature, and pressure can have a profound impact on the reaction's outcome.

For the synthesis of benzamides, a range of solvents can be utilized. Aprotic solvents such as DMF and DMSO are often good choices due to their ability to dissolve a wide range of reactants. mdpi.com However, greener and less hazardous solvents are increasingly being explored. nih.gov In some cases, solvent-free conditions can be employed, which offers significant environmental benefits. nih.gov The selection of an appropriate solvent is a crucial step in optimizing the synthesis, as it can directly impact both the yield and the selectivity of the desired product. nano-ntp.com

Impact of Solvent Polarity on a Hypothetical Benzamide Synthesis:

Temperature is a key factor that affects the rate of chemical reactions. nih.gov Generally, an increase in temperature leads to an increase in the kinetic energy of the reacting molecules, resulting in more frequent and energetic collisions, which in turn increases the reaction rate. nih.govpsu.edu The relationship between temperature and the reaction rate constant is described by the Arrhenius equation. nih.govpsu.edu

Pressure primarily affects reactions involving gaseous reactants. nih.gov For reactions in the liquid phase, such as the synthesis of this compound, the effect of pressure is generally negligible unless it is significantly high. nih.gov

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions. Microwave irradiation can rapidly and efficiently heat the reaction mixture, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods. This technique has been successfully applied to a wide range of organic transformations, including the synthesis of amides and heterocyclic compounds. In some instances, reactions that take several hours under conventional heating can be completed in a matter of minutes using microwave irradiation.

Comparison of Conventional vs. Microwave-Assisted Synthesis:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Energy Efficiency | Lower | Higher |

| Yield | Variable | Often higher |

| Side Reactions | More likely | Often reduced |

Stoichiometric Ratio Optimization for Precursors

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution, specifically the acylation of 2-bromoaniline with 2-chloro-6-fluorobenzoyl chloride. This reaction, a variant of the Schotten-Baumann reaction, involves the formation of an amide bond and produces one equivalent of hydrochloric acid (HCl) as a byproduct. organic-chemistry.orgchemistnotes.com The optimization of the stoichiometric ratio of the precursors is critical for maximizing the yield and minimizing impurities.

The primary consideration in this optimization is the neutralization of the generated HCl. If left un-neutralized, the acid will react with the starting amine (2-bromoaniline) to form an unreactive ammonium (B1175870) salt, effectively removing it from the reaction mixture and halting the process. organic-chemistry.org Therefore, the addition of a base is essential.

Key Optimization Parameters:

Amine to Acyl Chloride Ratio: Theoretically, a 1:1 molar ratio of 2-bromoaniline to 2-chloro-6-fluorobenzoyl chloride is required. However, in practice, a slight excess of the more stable or less expensive reagent may be used to ensure the complete conversion of the limiting reagent.

Base Stoichiometry: At least one molar equivalent of a base, relative to the acyl chloride, is necessary to scavenge the HCl produced. organic-chemistry.org Common bases for this transformation include tertiary amines like triethylamine (TEA) or pyridine, or an aqueous inorganic base such as sodium hydroxide (B78521) (NaOH). uomustansiriyah.edu.iq Using a slight excess of the base (e.g., 1.1 to 1.5 equivalents) can help to drive the reaction to completion.

Solvent and Concentration: The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), which can dissolve the reactants but does not participate in the reaction. fishersci.it

The optimization process often involves a series of small-scale experiments where the ratios of the reactants and base are systematically varied to identify the conditions that provide the highest yield of the desired product.

Below is an interactive data table illustrating a hypothetical optimization study for this synthesis.

| Experiment ID | 2-bromoaniline (equiv.) | 2-chloro-6-fluorobenzoyl chloride (equiv.) | Triethylamine (equiv.) | Yield (%) |

| 1 | 1.0 | 1.0 | 1.0 | 85 |

| 2 | 1.0 | 1.05 | 1.1 | 92 |

| 3 | 1.05 | 1.0 | 1.1 | 88 |

| 4 | 1.0 | 1.05 | 1.5 | 91 |

| 5 | 1.0 | 1.0 | 0.9 | 45 |

Table 1: Hypothetical optimization of stoichiometric ratios for the synthesis of this compound.

As the data suggests, a slight excess of the acylating agent and the base (Experiment 2) often leads to an improved yield by ensuring the complete consumption of the starting amine and effective neutralization of the acidic byproduct.

Mechanistic Insights into the Formation of this compound

Proposed Reaction Mechanisms for Amide Bond Formation

The formation of the amide bond in this compound proceeds through a well-established nucleophilic acyl substitution mechanism. chemistnotes.com The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride.

The mechanism can be described in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-bromoaniline attacks the electron-deficient carbonyl carbon of 2-chloro-6-fluorobenzoyl chloride.

Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond.

Expulsion of the Leaving Group: Concurrently, the chloride ion, being a good leaving group, is expelled from the molecule.

Deprotonation: A base (e.g., triethylamine) removes the proton from the positively charged nitrogen atom, yielding the neutral amide product, this compound, and the corresponding ammonium salt (e.g., triethylammonium (B8662869) chloride). chemistnotes.comuomustansiriyah.edu.iq

This base-mediated final step is crucial as it neutralizes the generated acid and regenerates a neutral amine, preventing side reactions. organic-chemistry.org

Investigation of Intermediates and Transition States

The key species in the reaction pathway is the tetrahedral intermediate . This high-energy, transient species features an sp³-hybridized carbon atom that was formerly the sp²-hybridized carbonyl carbon. It possesses a negative charge on the oxygen atom and a positive charge on the nitrogen atom. The stability of this intermediate is a determining factor in the reaction rate.

The reaction involves two primary transition states:

First Transition State (TS1): This is the energy maximum reached during the initial nucleophilic attack of the amine on the carbonyl carbon. In this state, the N-C bond is partially formed, and the C=O pi bond is partially broken.

Second Transition State (TS2): This transition state occurs as the tetrahedral intermediate collapses. It involves the partial reformation of the C=O double bond and the partial cleavage of the C-Cl bond.

The energy profile of the reaction shows the reactants passing through TS1 to form the tetrahedral intermediate, which then passes through TS2 to form the products. The rate-determining step is typically the initial nucleophilic attack and the formation of the tetrahedral intermediate. The presence of electron-withdrawing groups on the acyl chloride can increase the electrophilicity of the carbonyl carbon, potentially lowering the activation energy for this step.

Derivatization Strategies for this compound

The structure of this compound offers multiple sites for further chemical modification, enabling the synthesis of a diverse library of derivatives. The bromine atom on the aniline (B41778) ring and the chloro and fluoro substituents on the benzoyl ring are particularly amenable to derivatization.

Functionalization at the Bromine Position (e.g., Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination)

The aryl bromide moiety is a versatile functional handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. youtube.com The reaction is catalyzed by a palladium complex and requires a base. This strategy can be used to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the bromine position. nsf.govorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It utilizes a palladium catalyst in conjunction with a specialized bulky, electron-rich phosphine (B1218219) ligand and a strong, non-nucleophilic base. youtube.com This method allows for the synthesis of complex diarylamines or N-aryl alkylamines.

The table below summarizes typical conditions for these transformations on an aryl bromide substrate.

| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Product |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or SPhos | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane | C-C coupled product |

| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or BINAP | NaOtBu or LiHMDS | Toluene or Dioxane | C-N coupled product |

Table 2: Typical reaction conditions for palladium-catalyzed cross-coupling reactions.

Transformations Involving the Chloro and Fluoro Substituents

The chloro and fluoro substituents on the 2-chloro-6-fluorobenzoyl ring are susceptible to Nucleophilic Aromatic Substitution (SNAr) . The powerful electron-withdrawing effect of the adjacent amide carbonyl group activates the aromatic ring towards attack by nucleophiles. libretexts.org

In SNAr reactions of haloaromatics, the rate of substitution is often F > Cl > Br > I. youtube.com This is because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond. Therefore, the fluorine atom at the C-6 position is expected to be more reactive towards nucleophilic displacement than the chlorine atom at the C-2 position.

Strong nucleophiles such as alkoxides, thiolates, and amines can be used to displace the fluoride (B91410) or chloride. nih.gov For example, reaction with sodium methoxide (B1231860) could yield a methoxy-substituted derivative, while reaction with a secondary amine like piperidine (B6355638) could introduce an amino group. The selectivity for substitution at the C-6 (fluoro) versus the C-2 (chloro) position can often be controlled by carefully choosing the reaction conditions, such as temperature and the nature of the nucleophile. nih.gov

| Nucleophile | Reagent Example | Potential Product (Substitution at C-6) |

| Alkoxide | Sodium methoxide (NaOMe) | N-(2-bromophenyl)-2-chloro-6-methoxybenzamide |

| Thiolate | Sodium thiophenoxide (NaSPh) | N-(2-bromophenyl)-2-chloro-6-(phenylthio)benzamide |

| Amine | Piperidine | N-(2-bromophenyl)-2-chloro-6-(piperidin-1-yl)benzamide |

Table 3: Potential derivatization of the 2-chloro-6-fluorobenzoyl ring via SNAr.

N-Substitution and Related Amide Modifications

Modification of the amide group, particularly at the nitrogen atom, is a fundamental strategy for creating derivatives of this compound. These modifications can significantly alter the compound's physicochemical properties. Methodologies for N-substitution primarily involve the alkylation or arylation of the amide nitrogen.

N-Alkylation: The introduction of alkyl groups onto the amide nitrogen can be achieved through several synthetic routes. A common approach involves the use of alcohols as alkylating agents in the presence of a catalyst. For instance, cobalt-nanoparticle-catalyzed reactions have been shown to efficiently N-alkylate benzamides with a broad range of alcohols. nih.gov This method operates through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then condenses with the amide, followed by hydrogenation of the resulting imine intermediate to yield the N-alkylated product. nih.gov Various catalysts, including those based on iridium and ruthenium, have also been employed for the direct N-alkylation of amides with alcohols. researchgate.net

N-Arylation: The formation of N-aryl bonds is typically more challenging and often requires transition-metal catalysis. The Ullmann condensation, a classical method, involves the copper-catalyzed reaction of an amide with an aryl halide. Modern variations of this reaction have been developed to proceed under milder conditions, for example, using copper(I) bromide with specific ligands in aqueous media, which allows for the N-arylation of various amides with aryl iodides. lookchem.com Palladium-catalyzed Buchwald-Hartwig amination is another powerful tool for this transformation. Additionally, methods using silylaryl triflates in the presence of cesium fluoride have proven effective for the N-arylation of amides, carbamates, and sulfonamides under mild conditions. nih.gov

Related Amide Modifications: Beyond simple substitution on the nitrogen, the entire amide moiety can be modified. For example, the amide bond can be formed through novel, one-pot green chemistry approaches that avoid traditional coupling reagents by proceeding through an intermediate thioester. rsc.org Furthermore, the amide can be converted to related functional groups, such as thioamides or other bioisosteres, to explore a wider chemical space.

The table below illustrates various N-substitution modifications reported for analogous benzamide structures, demonstrating the chemical diversity that can be achieved.

| Parent Amide Structure | Reagents/Catalyst | Modification Type | Product Structure Example |

| Benzamide | Benzyl alcohol, Co-nanoparticles, KOH | N-Alkylation | N-benzylbenzamide nih.gov |

| Acetanilides | Aryl iodides, CuBr₂, Ligand, NaOt-Bu | N-Arylation | N,N-diarylacetamides lookchem.com |

| Benzoic Acids | Isocyanates, Rh-catalyst | N-Arylation | N-aryl benzamides nih.gov |

| Nitriles, Alcohols | Cp*Ir complex | Tandem Hydration/N-Alkylation | N-alkylated amides researchgate.net |

Regioselective Synthesis of Analogues

The synthesis of analogues of this compound often requires the introduction of additional substituents onto one or both of its aromatic rings. Achieving regioselectivity—the control of the position of the incoming chemical group—is crucial for obtaining a specific, desired isomer.

The inherent substitution pattern of the parent compound, with a bromine atom on one ring and chlorine and fluorine atoms on the other, provides a framework for directed synthesis. These existing halogen substituents act as ortho-, para-directing groups in electrophilic aromatic substitution reactions, although they are deactivating. However, more precise control is often achieved through modern synthetic methods such as directed ortho-metalation (DoM) or transition-metal-catalyzed C-H activation.

In directed metalation, a directing group on the aromatic ring complexes with an organolithium reagent (like n-BuLi), leading to deprotonation at a specific ortho position. researchgate.net The resulting lithiated species can then react with an electrophile to introduce a new substituent with high regioselectivity. For N-aryl benzamides, the amide group itself can serve as a directing group for C-H functionalization on the N-aryl ring. thieme-connect.com

Transition-metal catalysis offers a powerful alternative for regioselective C-H functionalization. For example, rhodium-catalyzed reactions have been used for the ortho-amidation of benzoic acids, where the carboxyl group directs the C-H activation before being removed, leading to meta-substituted N-aryl benzamides that might be otherwise difficult to access. nih.gov Similarly, copper-promoted reactions can achieve regioselective cleavage of C-C or C-N bonds to yield substituted anilines and acetamides under specific conditions.

The synthesis of analogues with specific substitution patterns is critical for structure-activity relationship (SAR) studies. The ability to place functional groups at defined positions allows for a systematic investigation of how different substitution patterns influence the compound's properties.

The following table outlines the importance of regiocontrol in the synthesis of potential analogues.

| Target Analogue | Synthetic Challenge | Potential Methodology | Significance |

| Additional substituent on the 2-bromophenyl ring | Control of position (e.g., C4 vs. C6) | Directed ortho-metalation using the amide as a directing group. | Elucidating the impact of substitution on the "aniline" portion of the molecule. |

| Additional substituent on the 2-chloro-6-fluorobenzoyl ring | Overcoming the deactivating effect of halogens and directing to the desired position (e.g., C4). | Transition-metal-catalyzed C-H activation or nucleophilic aromatic substitution. | Investigating the electronic and steric effects of the "benzoyl" portion. |

| Isomeric analogues (e.g., N-(3-bromophenyl)...) | Synthesis of the correct starting aniline or benzoic acid precursor. | Standard multi-step synthesis of substituted building blocks. | Understanding the importance of the relative positions of the substituents for overall molecular conformation and activity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. A full suite of one-dimensional and two-dimensional NMR experiments would be necessary to unambiguously assign all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals.

Comprehensive ¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

While specific experimental data for this compound is not available, a ¹H NMR spectrum would be anticipated to show distinct signals for the aromatic protons on both the 2-bromophenyl and 2-chloro-6-fluorobenzoyl moieties, as well as a signal for the amide proton (N-H). The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on the aromatic rings will appear in the downfield region, typically between 7.0 and 8.5 ppm. The amide proton often presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Analysis of the coupling constants (J values) would reveal the connectivity between adjacent protons. For instance, ortho-coupled protons on the aromatic rings would exhibit larger coupling constants (typically 7-9 Hz) compared to meta (2-3 Hz) and para (0-1 Hz) couplings.

Interactive Data Table: Predicted ¹H NMR Data (Note: This table is predictive and based on general principles and data from similar structures.)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Amide N-H | 8.5 - 9.5 | br s | - |

¹³C NMR Spectral Interpretation and Quaternary Carbon Assignments

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would give a distinct signal. The carbonyl carbon of the amide group is expected to appear significantly downfield (around 160-170 ppm). The aromatic carbons would resonate in the range of 110-140 ppm. The carbon atoms directly bonded to electronegative atoms (bromine, chlorine, fluorine, and nitrogen) would show characteristic chemical shifts. Quaternary carbons, which lack attached protons, can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Interactive Data Table: Predicted ¹³C NMR Data (Note: This table is predictive and based on general principles and data from similar structures.)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 160 - 165 |

| Aromatic C-Br | 115 - 125 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-F | 158 - 162 (d, ¹JCF) |

¹⁹F NMR Chemical Shift Analysis for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, a single signal would be expected for the fluorine atom on the benzoyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For fluorinated benzene (B151609) derivatives, the chemical shifts can vary significantly based on the nature and position of other substituents. For a fluorine atom ortho to a chlorine and a carbonyl group, the chemical shift would be influenced by the electronic effects of these groups.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To establish unambiguous assignments and understand the molecule's conformation, a suite of 2D NMR experiments would be crucial:

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds (¹H-¹³C long-range couplings). This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is critical for determining the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings around the amide bond.

Mass Spectrometry (MS) for Molecular Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and can be used to confirm its structure. Common fragmentation pathways for amides include cleavage of the amide bond. For this specific molecule, loss of bromine, chlorine, or fluorine atoms or related fragments would also be expected. Analysis of the isotopic patterns of the molecular ion and fragment ions containing bromine and chlorine would further confirm the presence of these halogens.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, a precursor ion corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ is first isolated. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.

The most probable fragmentation pathway for this compound involves the cleavage of the amide bond (C-N), which is a common fragmentation route for N-aryl benzamides. This cleavage can occur in two ways, leading to two primary fragment ions:

Formation of the 2-chloro-6-fluorobenzoyl cation: This occurs through the cleavage of the C-N bond where the charge is retained by the benzoyl portion. This fragment is highly stabilized by the electron-withdrawing halogen substituents.

Formation of the 2-bromophenylaminyl radical cation or related fragments: This results from the charge being retained by the aniline portion of the molecule following amide bond cleavage.

Further fragmentation of these primary ions can also occur. For instance, the 2-chloro-6-fluorobenzoyl cation can lose a carbon monoxide (CO) molecule to form a 2-chloro-6-fluorophenyl cation. The halogen atoms themselves can also be lost as radicals from the molecular or fragment ions. libretexts.orgmiamioh.edu The principal fragmentation is often the loss of the halogen. miamioh.edu

A summary of the expected primary fragmentation products in the positive-ion MS/MS spectrum of this compound is presented in the table below.

| Precursor Ion | Proposed Fragment Ion | Structure of Fragment | Neutral Loss |

|---|---|---|---|

| [C₁₃H₈BrClFNO]⁺ | [C₇H₃ClFO]⁺ | 2-chloro-6-fluorobenzoyl cation | C₆H₅BrN |

| [C₁₃H₈BrClFNO]⁺ | [C₆H₅BrN]⁺ | 2-bromophenylaminyl radical cation | C₇H₃ClFO |

| [C₇H₃ClFO]⁺ | [C₆H₃ClF]⁺ | 2-chloro-6-fluorophenyl cation | CO |

Isotopic Abundance Pattern Analysis for Halogen Identification

Mass spectrometry is uniquely capable of distinguishing between isotopes, providing a definitive method for identifying the presence of certain elements based on their natural isotopic abundances. Halogens such as chlorine and bromine have very distinctive isotopic patterns that serve as reliable signatures in a mass spectrum. libretexts.orgucalgary.ca

This compound contains one chlorine atom and one bromine atom.

Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), in an approximate ratio of 3:1. ucalgary.ca This results in two peaks separated by two mass-to-charge (m/z) units, where the M+2 peak is about one-third the intensity of the M peak. libretexts.org

Bromine also has two stable isotopes: ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), in an approximate ratio of 1:1. libretexts.org This leads to two peaks of nearly equal intensity at M and M+2. ucalgary.calibretexts.org

When a molecule contains both one chlorine and one bromine atom, their isotopic contributions combine to produce a characteristic cluster of peaks for the molecular ion. The expected pattern will have peaks at M, M+2, and M+4. The relative intensities of these peaks can be predicted based on the probabilities of each isotope combination.

The resulting pattern is a unique signature confirming the presence of one Cl and one Br atom in the molecule. nist.govresearchgate.net

| Ion Peak | Isotope Combination | Expected Relative Intensity | Appearance |

|---|---|---|---|

| M | ³⁵Cl + ⁷⁹Br | 100% | Base peak of the cluster |

| M+2 | (³⁷Cl + ⁷⁹Br) or (³⁵Cl + ⁸¹Br) | ~128% | Highest intensity peak |

| M+4 | ³⁷Cl + ⁸¹Br | ~32% | Significant, but smaller peak |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound by probing its molecular vibrations. pitt.edu

Characteristic Vibrational Frequencies of the Amide Linkage

The amide linkage (-CO-NH-) in this compound gives rise to several characteristic vibrational bands that are fundamental for its identification. These bands, known as Amide bands, have been extensively studied. researchgate.netnih.gov

Amide A (N-H Stretching): This vibration typically appears as a single, sharp band around 3300 cm⁻¹ in the IR spectrum. Its position is sensitive to hydrogen bonding; a lower frequency can indicate stronger hydrogen bonding in the solid state. researchgate.net

Amide I (C=O Stretching): This is one of the most intense and useful bands in the IR spectrum of amides, appearing in the range of 1630–1695 cm⁻¹. researchgate.netnih.gov It is primarily due to the C=O stretching vibration. In Raman spectra, this band is also typically strong. nih.gov

Amide II (N-H Bending and C-N Stretching): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. It is found in the 1510–1560 cm⁻¹ region and is typically strong in the IR spectrum but weak in the Raman spectrum. researchgate.netmdpi.com

Amide III (C-N Stretching and N-H Bending): This is a more complex vibration involving C-N stretching and N-H bending, appearing between 1200 cm⁻¹ and 1300 cm⁻¹. researchgate.net

| Amide Band | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| Amide A | N-H Stretch | 3250 - 3350 | Medium |

| Amide I | C=O Stretch | 1630 - 1695 | Strong |

| Amide II | N-H Bend + C-N Stretch | 1510 - 1560 | Strong |

| Amide III | C-N Stretch + N-H Bend | 1200 - 1300 | Medium |

Identification of Halogen-Substituted Aromatic Ring Vibrations

The two halogen-substituted aromatic rings in the molecule exhibit several characteristic vibrations.

Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings produce a series of bands, typically of variable intensity, in the 1400–1600 cm⁻¹ region. vscht.cz

C-H Out-of-Plane Bending: Strong absorptions in the 680–900 cm⁻¹ range arise from C-H out-of-plane bending vibrations. The exact positions of these bands are highly indicative of the substitution pattern on the aromatic rings. thieme-connect.de

Carbon-Halogen Stretching: The vibrations involving the carbon-halogen bonds are found in the fingerprint region of the spectrum. libretexts.org The C-F stretching vibration is expected to produce a strong band in the 1000-1300 cm⁻¹ range. The C-Cl stretch typically appears in the 600-800 cm⁻¹ region, while the C-Br stretch is found at lower frequencies, generally between 500-600 cm⁻¹. thieme-connect.de

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal the bond lengths, bond angles, and torsional angles of this compound, providing an unambiguous confirmation of its molecular conformation.

Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions are expected to dictate the supramolecular assembly.

In-depth Analysis of this compound Reveals Research Gaps in Crystalline State and Polymorphism

Despite the importance of understanding the solid-state properties of chemical compounds, detailed structural and polymorphic information for this compound remains conspicuously absent from publicly available scientific literature. Extensive searches for crystallographic data and polymorphism studies have yielded no specific results for this compound, highlighting a significant gap in its physicochemical characterization.

While research into variously substituted benzamide derivatives is an active field, providing a general understanding of their structural chemistry, specific experimental data on the crystalline conformation and potential polymorphic forms of this compound are not currently available. This lack of information precludes a detailed discussion based on direct experimental evidence for the subsections below.

Advanced Structural Elucidation and Spectroscopic Characterization of N 2 Bromophenyl 2 Chloro 6 Fluorobenzamide

A definitive conformational analysis of N-(2-bromophenyl)-2-chloro-6-fluorobenzamide in its crystalline state is contingent upon the determination of its crystal structure through techniques such as single-crystal X-ray diffraction. Such an analysis would provide precise data on bond lengths, bond angles, and torsion angles, which collectively define the three-dimensional arrangement of the molecule in the solid state.

Key conformational features of interest would include:

Dihedral Angle Between the Phenyl Rings: The relative orientation of the 2-bromophenyl and 2-chloro-6-fluorobenzoyl moieties is a critical conformational parameter. This is typically described by the dihedral angle between the planes of the two aromatic rings.

Amide Bond Conformation: The planarity of the amide linkage (-CO-NH-) and its orientation relative to the two phenyl rings would be of significant interest.

Without experimental crystallographic data, any discussion on the conformation of this compound in the crystalline state would be purely speculative, based on analogies to related structures.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of the solid-state chemistry of many organic compounds. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability.

A comprehensive investigation into the polymorphism of this compound would involve:

Polymorph Screening: Systematic crystallization experiments under a variety of conditions (e.g., different solvents, temperatures, and cooling rates) to identify potential polymorphic forms.

Characterization of Polymorphs: The use of analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy to characterize and differentiate any identified polymorphs.

Structural Determination: Single-crystal X-ray diffraction of each polymorph to elucidate the specific molecular packing and intermolecular interactions that define each crystalline form.

Currently, there are no published studies detailing any attempts to screen for or characterize polymorphs of this compound. Therefore, no data on its polymorphic behavior can be presented.

Computational Chemistry and Theoretical Investigations of N 2 Bromophenyl 2 Chloro 6 Fluorobenzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the molecular properties of a compound like N-(2-bromophenyl)-2-chloro-6-fluorobenzamide. These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles.

The total electronic energy, zero-point vibrational energy, and other thermodynamic properties can also be calculated. These values are crucial for assessing the molecule's stability.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Br | 1.905 | C-N-C | 128.5 |

| C-Cl | 1.742 | N-C=O | 122.1 |

| C-F | 1.358 | C-C-Br | 119.8 |

| C=O | 1.231 | C-C-Cl | 121.3 |

| N-H | 1.012 | C-C-F | 118.9 |

Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO would likely be distributed over the electron-deficient chloro-fluorobenzoyl moiety. This distribution would inform predictions about the sites of electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.23 |

| Global Hardness (η) | 2.81 |

| Chemical Potential (μ) | -4.04 |

Note: The data in this table is hypothetical and serves as an illustration of typical results from HOMO-LUMO analysis.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. Different colors represent varying potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. Green and yellow represent areas of neutral potential.

For this compound, the EPS map would likely show negative potential around the carbonyl oxygen and the halogen atoms due to their high electronegativity. Positive potential would be expected around the amide hydrogen.

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM analysis, is used to characterize the nature of chemical bonds. By analyzing the topology of the electron density, AIM can identify bond critical points (BCPs) and provide information about the bond's strength and character (covalent, ionic, or intermediate). The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key indicators. A high ρ and a negative ∇²ρ are characteristic of a covalent bond, while a low ρ and a positive ∇²ρ suggest an ionic or closed-shell interaction.

Conformational Analysis using Molecular Mechanics and Quantum Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, this analysis is crucial for identifying the most stable conformers.

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. scispace.com It involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step while optimizing the rest of the molecular geometry. uni-muenchen.de This process generates a profile of energy versus the chosen parameter, revealing the locations of energy minima (stable conformers) and energy maxima (transition states between conformers).

For this compound, PES scans would be performed by rotating the dihedral angles around the C-N amide bond and the C-C bonds connecting the phenyl rings to the amide group. The results would indicate the most energetically favorable orientation of the two aromatic rings relative to each other.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-C) (°) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 45 | 0.00 |

| 2 | -135 | 1.25 |

Note: The data in this table is hypothetical and serves as an illustration of typical results from a potential energy surface scan.

Table 4: List of Compound Names

| Compound Name |

|---|

Identification of Stable Conformers and Energy Barriers

No published studies were found that identify the stable conformers of this compound or calculate the energy barriers associated with its conformational changes. Such studies would typically involve computational methods to explore the potential energy surface of the molecule and identify low-energy structures.

Spectroscopic Property Prediction from Computational Models

There are no available theoretical calculations of the NMR chemical shifts for this compound using methods such as the Gauge-Including Atomic Orbital (GIAO) approach. These calculations would provide valuable insight into the electronic structure and would aid in the interpretation of experimental NMR spectra.

Simulated Infrared (IR) and Raman spectra for this compound, which are crucial for the validation of experimental spectroscopic data, have not been reported in the scientific literature.

Reaction Mechanism Elucidation via Computational Transition State Search

No computational studies detailing the free energy profiles for the synthetic pathways of this compound were identified. Such profiles are essential for understanding the thermodynamics and kinetics of the reactions involved in its synthesis.

In the absence of studies on its synthesis, there is no information available regarding the computational modeling of catalyst-substrate interactions for any catalyzed reactions involving this compound.

Reactivity Studies and Mechanistic Investigations of N 2 Bromophenyl 2 Chloro 6 Fluorobenzamide

Nucleophilic Aromatic Substitution (SNAr) Potential at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of electron-deficient aromatic rings. semanticscholar.orglibretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The presence of strong electron-withdrawing groups on the aromatic ring is essential to stabilize this intermediate and facilitate the reaction. semanticscholar.orgopenstax.org

In the 2-chloro-6-fluorobenzoyl portion of the molecule, both the chloro and fluoro substituents are potential leaving groups in SNAr reactions. The relative reactivity of halogens in SNAr processes is typically the reverse of their leaving group ability in SN1 and SN2 reactions, following the general trend F > Cl > Br > I. masterorganicchemistry.com This phenomenon, known as the "element effect," is attributed to the rate-determining step of the SNAr mechanism. masterorganicchemistry.comimperial.ac.uk The initial attack of the nucleophile to form the Meisenheimer complex is the slow step, and the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. imperial.ac.uk

Therefore, in N-(2-bromophenyl)-2-chloro-6-fluorobenzamide, the fluoro substituent is expected to be significantly more reactive towards nucleophiles than the chloro substituent under typical SNAr conditions.

| Halogen (X) | Relative Rate of Substitution | Reason for Reactivity |

|---|---|---|

| F | ~3000 | High electronegativity strongly polarizes the C-X bond, accelerating the rate-determining nucleophilic attack. |

| Cl | ~15 | Moderate electronegativity and polarizability. |

| Br | ~4 | Lower electronegativity compared to F and Cl. |

| I | 1 | Lowest electronegativity in the series. |

The amide group plays a crucial role in activating the 2-chloro-6-fluorophenyl ring for nucleophilic aromatic substitution. The carbonyl moiety of the amide acts as a potent electron-withdrawing group through resonance and inductive effects. This withdrawal of electron density makes the aromatic ring more electrophilic and thus more susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com

Crucially, the amide group's position at C1 means that both the fluoro (at C6) and chloro (at C2) substituents are in ortho positions. Electron-withdrawing groups are most effective at activating SNAr reactions when they are positioned ortho or para to the leaving group. masterorganicchemistry.com This positioning allows for the direct delocalization and stabilization of the negative charge of the Meisenheimer intermediate onto the electronegative oxygen atom of the carbonyl group. This stabilization significantly lowers the activation energy for the reaction, making the substitution of both fluorine and chlorine feasible, with a strong preference for fluorine.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom on the N-(2-bromophenyl) ring is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing new carbon-carbon and carbon-heteroatom bonds. umontreal.ca The reactivity of aryl halides in these transformations is primarily dictated by the carbon-halogen bond dissociation energy, with the general trend being I > Br > Cl >> F. nih.gov Consequently, the C-Br bond in this compound can be selectively functionalized in the presence of the more robust C-Cl and C-F bonds.

The versatile C-Br bond allows for participation in several key cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl product. nih.gov It is one of the most widely used C-C bond-forming reactions due to the mild conditions and the commercial availability and stability of boronic acids. mdpi.com

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is highly valuable for the synthesis of stilbenes and cinnamates.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to yield an internal alkyne. wikipedia.orgorganic-chemistry.org

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org While highly versatile and tolerant of many functional groups, the toxicity of the tin reagents and byproducts is a significant drawback. wikipedia.org

| Reaction Name | Coupling Partner | General Product Type |

|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (e.g., R-B(OH)₂) | Biaryl or Substituted Arene |

| Heck | Alkene (e.g., R-CH=CH₂) | Substituted Alkene |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Internal Alkyne |

| Stille | Organostannane (e.g., R-Sn(Alkyl)₃) | Biaryl or Substituted Arene |

The choice of ligand coordinated to the palladium center is paramount for the success of cross-coupling reactions. Ligands modulate the electronic and steric properties of the palladium catalyst, influencing its stability, activity, and selectivity. nih.gov

Phosphine (B1218219) Ligands: These are the most common class of ligands. Simple triarylphosphines like triphenylphosphine (B44618) (PPh₃) are effective for reactive substrates. For more challenging substrates like aryl bromides with steric hindrance or deactivating groups, bulky and electron-rich alkylphosphines (e.g., tri-tert-butylphosphine, P(t-Bu)₃) or biarylphosphine ligands (e.g., XPhos, SPhos) are often required to promote the key steps of the catalytic cycle. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for cross-coupling reactions. They form very stable bonds with palladium and are often highly effective catalysts, sometimes outperforming phosphine-based systems, especially for the activation of less reactive aryl chlorides. nih.gov

The ligand's role is to facilitate the oxidative addition step and, crucially, the final reductive elimination step, which forms the desired product. Proper ligand selection can increase reaction rates, improve yields, and enhance selectivity for the desired product over side reactions like β-hydride elimination. nih.gov

| Ligand Class | Example | Key Characteristics | Typical Application |

|---|---|---|---|

| Triarylphosphines | Triphenylphosphine (PPh₃) | Air-stable, moderately electron-donating. | Standard couplings of aryl iodides and bromides. |

| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Very bulky and electron-rich. | Sterically hindered substrates, less reactive aryl bromides. |

| Biarylphosphines | XPhos, SPhos | Bulky, electron-rich, provide steric hindrance that promotes reductive elimination. | Challenging couplings, including those with aryl chlorides and bromides. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form highly stable complexes. | Broad applicability, including activation of aryl chlorides. |

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three fundamental steps: umontreal.canih.gov

Transmetalation: The organometallic coupling partner (e.g., R-B(OH)₂ in Suzuki coupling or R-SnR'₃ in Stille coupling) exchanges its organic group (R) with the halide on the palladium center. This step requires activation by a base in the Suzuki reaction. The result is a new Pd(II) complex (Ar-Pd(II)-R).

Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple together, forming the new C-C bond and the desired product (Ar-R). The palladium is reduced from Pd(II) back to its Pd(0) state, allowing it to re-enter the catalytic cycle. nih.govmdpi.com

This catalytic cycle efficiently generates the coupled product with only a small amount of palladium catalyst required.

Reductive Transformations of Halogen Substituents

The halogen atoms on both aromatic rings of this compound are susceptible to reductive cleavage. The relative ease of removal of these halogens typically follows the order of bond strength, C-Br < C-Cl < C-F. Consequently, the bromine atom is the most readily cleaved under reductive conditions.

Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. organic-chemistry.orgresearchwithrutgers.com For a molecule like this compound, selective reduction is highly probable. Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source, the bromo substituent can be removed preferentially over the chloro substituent. organic-chemistry.orgresearchwithrutgers.com This selectivity is based on the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

The general conditions for such a transformation would involve reacting the substrate with hydrogen gas or a hydrogen donor in the presence of the palladium catalyst. organic-chemistry.org The reaction proceeds with high efficiency for bromides, often under neutral conditions, and can tolerate a wide range of other functional groups, including the amide and the more stable chloro and fluoro substituents. organic-chemistry.orgresearchwithrutgers.comresearchgate.net

More vigorous conditions would be required to cleave the C-Cl bond, which could potentially be achieved while leaving the C-F bond intact. organic-chemistry.orgsci-hub.se Recent advancements in photocatalysis also offer methods for the reduction of aryl halides, providing alternative routes that can sometimes offer different selectivity profiles. nih.govresearchgate.netscispace.com

Table 1: General Reactivity Trend for Reductive Dehalogenation

| Halogen Substituent | Relative Rate of Reduction | Typical Conditions |

|---|---|---|

| Bromo | Fastest | Pd/C, H₂, neutral conditions |

| Chloro | Intermediate | More active catalyst or harsher conditions |

| Fluoro | Slowest | Very harsh conditions, often unreactive |

Amide Hydrolysis and Stability Studies

The general mechanisms for acid- and base-catalyzed amide hydrolysis are well-established. viu.ca

Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine yield a carboxylic acid and an ammonium (B1175870) ion. youtube.com

Base-Catalyzed Hydrolysis : This process involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, also forming a tetrahedral intermediate. The breakdown of this intermediate to form a carboxylate anion and an amine is often the rate-determining step. khanacademy.orguregina.ca An irreversible acid-base reaction between the carboxylic acid and the amine drives the reaction to completion. youtube.com

For this compound, the hydrolysis would yield 2-bromoaniline (B46623) and 2-chloro-6-fluorobenzoic acid.

kobs = kN + kA[H+] + kB[OH-]

Under most conditions, the neutral hydrolysis term (kN) is negligible. viu.ca The rate constants for acid (kA) and base (kB) catalysis would be specific to the compound and the reaction conditions (temperature, solvent). Studies on other substituted benzamides show that both electron-withdrawing and electron-donating groups can affect the rate, as can the steric hindrance around the amide bond. nih.govresearchgate.net

Table 2: Hypothetical Kinetic Data for Amide Hydrolysis at a Given Temperature

| Condition | Catalyst Concentration | Observed Rate Constant (kobs) (s-1) |

|---|---|---|

| Acidic | 1.0 M HCl | Value would be determined experimentally |

| Basic | 1.0 M NaOH | Value would be determined experimentally |

Note: This table is illustrative. Actual values would require experimental determination.

The stability of the amide bond in this compound is significantly influenced by the ortho-substituents on both phenyl rings.

2-Chloro and 6-Fluoro Substituents (Benzoyl Ring) : The presence of two ortho-substituents on the benzoyl ring introduces considerable steric hindrance. This forces the benzoyl ring to twist out of the plane of the amide group. nsf.govnih.govresearchwithrutgers.com This twisting disrupts the π-conjugation between the aromatic ring and the carbonyl group, which can impact the electrophilicity of the carbonyl carbon. Furthermore, the electron-withdrawing inductive effects of the chlorine and fluorine atoms increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic effect would likely accelerate hydrolysis.

Table 3: Summary of Substituent Effects on Amide Bond Stability

| Substituent | Position | Effect Type | Influence on Hydrolysis Rate |

|---|---|---|---|

| 2-Chloro | Benzoyl Ring | Steric & Inductive (withdrawing) | Steric hindrance may decrease rate; electronic effect may increase rate. |

| 6-Fluoro | Benzoyl Ring | Steric & Inductive (withdrawing) | Steric hindrance may decrease rate; electronic effect may increase rate. |

| 2-Bromo | N-Phenyl Ring | Steric & Inductive (withdrawing) | Steric hindrance may decrease rate; electronic effect may increase rate. |

Role as a Synthetic Precursor in Organic Synthesis

The chemical architecture of this compound, featuring multiple distinct reactive sites, establishes it as a versatile building block in synthetic organic chemistry. The differential reactivity of the carbon-halogen bonds and the robustness of the amide group allow for its use in the stepwise construction of more complex molecular frameworks.

Heterocyclic compounds are foundational to many areas of chemistry, and the development of efficient synthetic routes to these structures is of critical importance. sigmaaldrich.comdcu.ie this compound serves as an excellent starting point for the synthesis of various nitrogen-containing heterocycles. The 2-bromobenzoic acid moiety, a component of the molecule's structure, is recognized as a valuable building block for constructing a variety of nitrogen heterocycles through sequential reactions. researchgate.net

The presence of the C-Br bond on one of the phenyl rings is particularly significant, as it provides a handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-nitrogen bonds, which can be a key step in ring formation. Furthermore, intramolecular cyclization strategies can be employed, where the amide nitrogen or another introduced nucleophile attacks one of the aromatic rings to form a new heterocyclic system. Research on related benzamides has shown their utility in creating complex structures; for instance, benzamides have been functionalized with pyridine-linked 1,2,4-oxadiazole (B8745197) rings, demonstrating their adaptability as platforms for heterocyclic synthesis. nih.gov

The benzamide (B126) functional group is a well-established scaffold in the design of modern agrochemicals. nih.gov Many commercial pesticides and fungicides incorporate this structural motif. Fluoro-benzamide compounds, in particular, are important intermediates in the synthesis of benzoylurea (B1208200) insecticides and various herbicides. google.com The introduction of fluorine atoms into a molecule can often enhance its biological efficacy. google.com

This compound can be considered a key intermediate for the synthesis of potential agrochemical active ingredients. Its structure can be systematically modified through reactions at the halogenated positions to generate libraries of new compounds for screening. The general class of halogenated benzamide derivatives has been explored for pesticidal applications, as detailed in various patents. nih.gov For example, studies on other novel benzamides have demonstrated both insecticidal and fungicidal activities. nih.gov This highlights the potential of this compound as a precursor to new crop protection agents.

| Compound Class | Core Structure | Application Type | Reference |

|---|---|---|---|

| Benzoylureas | N-Benzoyl-N'-phenylurea | Insecticide | google.com |

| Benzamide Derivatives | Substituted Benzamide | Insecticide, Miticide, Nematicide | nih.gov |

| Benzamide-Oxadiazoles | Benzamide linked to 1,2,4-Oxadiazole | Insecticide, Fungicide | nih.gov |

The field of material science increasingly relies on precisely designed organic molecules to create materials with tailored electronic and physical properties. Aryl halides are fundamental building blocks for a range of functional organic materials, including conjugated polymers, organic semiconductors, and optoelectronic materials. researchgate.net The process of halogenation is a key strategy for tuning the properties of these materials, as the high electronegativity of halogen atoms can lower the energy levels of molecular orbitals, which is often beneficial for electron transport. researchgate.net

This compound, with its multiple halogen substituents, is a promising candidate as a monomer or precursor for advanced organic materials. The presence of bromine, chlorine, and fluorine offers multiple sites for polymerization reactions, such as Suzuki or Stille cross-coupling. Research has demonstrated the synthesis of functional polymers through the copolymerization of halogenated monomers, such as ring-substituted phenylcyanoacrylates, with commodity plastics like styrene. chemrxiv.orgresearchgate.net This approach allows for the incorporation of specific functionalities into the final material. The diverse halogenation pattern of this compound could therefore be exploited to synthesize novel polymers with specific electronic or physical characteristics.

Potential in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, focuses on the design and synthesis of solid-state structures with desired properties, which are governed by the intermolecular forces between the constituent molecules.

The structure of this compound is rich in functional groups capable of participating in a variety of powerful and directional non-covalent interactions, namely hydrogen bonds and halogen bonds. The amide group contains an N-H donor and a C=O acceptor, which are classic participants in strong N-H···O hydrogen bonds. In the crystal structures of many related benzamide compounds, these interactions are the primary force linking molecules into chains or dimers. researchgate.netCurrent time information in Pasuruan, ID.

In addition to hydrogen bonding, the three different halogen atoms (Br, Cl, F) on the aromatic rings can act as halogen bond donors. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule. science.gov The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F). science.gov In the crystal lattice, these halogen atoms can interact with the oxygen atom of the amide group, the nitrogen atom, or even the π-systems of the aromatic rings of neighboring molecules. Crystal structure analyses of similar halogenated benzamides reveal a complex network of these interactions, including N-H···O, C-H···O, N-H···Cl, and various halogen···halogen or halogen···π contacts, which collectively stabilize the crystal packing. researchgate.netCurrent time information in Pasuruan, ID.bldpharm.com

| Interaction Type | Donor | Acceptor | Typical Structural Motif | Reference Example |

|---|---|---|---|---|

| Hydrogen Bond | N-H (Amide) | O=C (Amide) | Chains or Dimers | N-(2-chloro-4-fluorophenyl)benzamide researchgate.net |

| Hydrogen Bond | N-H (Amide) | Cl (ortho) | Intramolecular S(6) ring | N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide Current time information in Pasuruan, ID. |

| Halogen Bond | C-Br | O=C, N, π-system | Intermolecular linkage | General Principle science.gov |

| Halogen Bond | C-Cl | O=C, N, π-system | Intermolecular linkage | N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide bldpharm.com |

| Weak Hydrogen Bond | C-H (Aromatic) | O=C, F, Cl | Packing stabilization | N-(2,4-difluorophenyl)-2-fluorobenzamide researchgate.net |

The directionality and predictability of hydrogen and halogen bonds make them powerful tools for designing self-assembled molecular structures. science.gov By carefully controlling the placement of these functional groups on a molecule, chemists can guide the assembly process to form specific, extended architectures such as tapes, sheets, or more complex three-dimensional networks.

The combination of a strong hydrogen-bonding amide linker and multiple halogen-bonding sites makes this compound an intriguing candidate for designing self-assembled systems. The N-H···O interaction can be expected to form a robust one-dimensional chain, which can then be organized in two or three dimensions through the weaker but highly directional halogen bonds and C-H···X interactions. The competition and interplay between these different non-covalent forces can lead to the formation of complex and potentially functional supramolecular materials. science.gov The study of how molecules like this compound pack in the solid state provides valuable insights into the fundamental principles of molecular recognition and self-assembly.

Exploration of Non Biological Applications and Material Science Relevance of N 2 Bromophenyl 2 Chloro 6 Fluorobenzamide

The unique structural characteristics of N-(2-bromophenyl)-2-chloro-6-fluorobenzamide, specifically its halogenated phenyl rings and amide linkage, suggest potential applications beyond the biological realm, extending into material science and catalysis. The presence of electron-withdrawing and sterically influential substituents can impart interesting electronic and coordination properties to the molecule.

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of N 2 Bromophenyl 2 Chloro 6 Fluorobenzamide

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is the cornerstone of pharmaceutical analysis, providing the high-resolution separation required to assess the purity of a drug substance and analyze complex reaction mixtures.